molecular formula C8H18N2 B13601299 ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine

Cat. No.: B13601299
M. Wt: 142.24 g/mol
InChI Key: CPESNSJNYBIPHB-UHFFFAOYSA-N
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Description

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups, making it a highly sterically hindered molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine typically involves the reaction of ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction can be represented as follows:

((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+HydrazineThis compound\text{((2,2,3,3-Tetramethylcyclopropyl)methyl)amine} + \text{Hydrazine} \rightarrow \text{this compound} ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+Hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of steric hindrance on biological activity. Its highly substituted cyclopropyl ring can provide insights into the interactions between small molecules and biological targets.

Medicine

While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable component in the development of new industrial products.

Mechanism of Action

The mechanism of action of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. The steric hindrance provided by the cyclopropyl ring may influence its binding to biological targets, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine: A precursor to ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine, with similar structural features.

    Cyclopropylamine: A simpler analog with a cyclopropyl ring, but without the additional methyl groups.

    Hydrazine: A basic hydrazine compound, lacking the cyclopropyl ring and methyl substitutions.

Uniqueness

This compound is unique due to its highly substituted cyclopropyl ring, which provides significant steric hindrance. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methylhydrazine

InChI

InChI=1S/C8H18N2/c1-7(2)6(5-10-9)8(7,3)4/h6,10H,5,9H2,1-4H3

InChI Key

CPESNSJNYBIPHB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)CNN)C

Origin of Product

United States

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